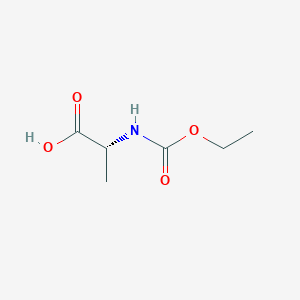
(2R)-2-(ethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(ethoxycarbonylamino)propanoic acid, also known as N-carbobenzoxy-L-alanine, is a non-proteinogenic amino acid. It is a derivative of L-alanine, where the carboxyl group is protected by a benzyloxycarbonyl group. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (2R)-2-(ethoxycarbonylamino)propanoic acid is not fully understood. However, it is known to inhibit the activity of carboxypeptidases and aminopeptidases, which are enzymes involved in the breakdown of proteins. This inhibition leads to an accumulation of peptides and proteins, which can have various effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(ethoxycarbonylamino)propanoic acid are diverse and depend on the specific application. In the field of biochemistry, it is used as a substrate for enzymes and can affect the activity of these enzymes. In the field of medicinal chemistry, it has been studied for its potential anticancer and antiviral properties. It has also been shown to have anti-inflammatory effects and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-2-(ethoxycarbonylamino)propanoic acid is its high purity. This makes it an ideal substrate for enzymatic reactions and peptide synthesis. However, its high cost can be a limitation for some experiments. Additionally, its potential toxicity and limited solubility can also be limitations for some applications.
Zukünftige Richtungen
There are several future directions for the study of (2R)-2-(ethoxycarbonylamino)propanoic acid. One area of interest is its potential as an anticancer and antiviral agent. Further studies are needed to determine its mechanism of action and efficacy in these applications. Additionally, its potential as a modulator of the immune response and anti-inflammatory agent should also be explored. Finally, its use as a building block for the synthesis of novel peptides and proteins should be further investigated.
Synthesemethoden
The synthesis of (2R)-2-(ethoxycarbonylamino)propanoic acid can be accomplished through several methods. One of the most commonly used methods is the reaction of (2R)-2-(ethoxycarbonylamino)propanoic acidxy-L-aspartic anhydride with ethanolamine in the presence of a catalyst such as triethylamine. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(ethoxycarbonylamino)propanoic acid has been extensively studied for its potential applications in various scientific fields. In the field of biochemistry, it is used as a substrate for enzymes such as carboxypeptidases and aminopeptidases. It is also used as a building block for the synthesis of peptides and proteins. In the field of medicinal chemistry, it has been used as a starting material for the synthesis of various pharmaceuticals. It has also been studied for its potential anticancer and antiviral properties.
Eigenschaften
CAS-Nummer |
148731-47-9 |
|---|---|
Produktname |
(2R)-2-(ethoxycarbonylamino)propanoic acid |
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2R)-2-(ethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m1/s1 |
InChI-Schlüssel |
JYQWKPMPTMJFCY-SCSAIBSYSA-N |
Isomerische SMILES |
CCOC(=O)N[C@H](C)C(=O)O |
SMILES |
CCOC(=O)NC(C)C(=O)O |
Kanonische SMILES |
CCOC(=O)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




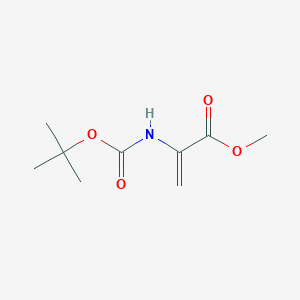

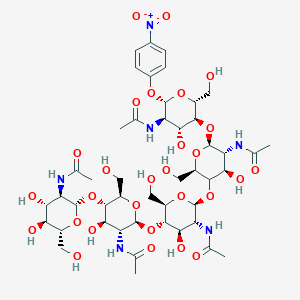
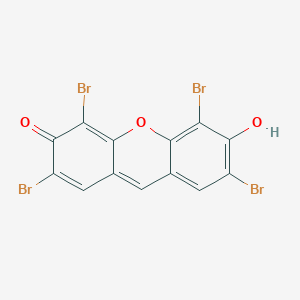

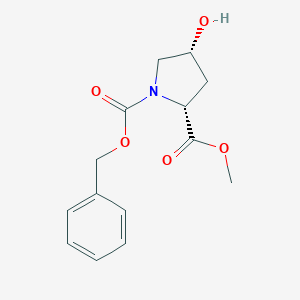



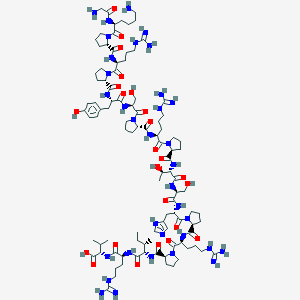


![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)